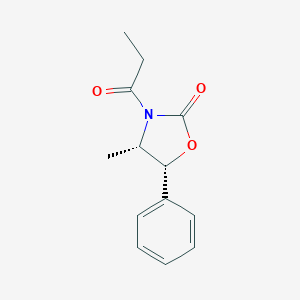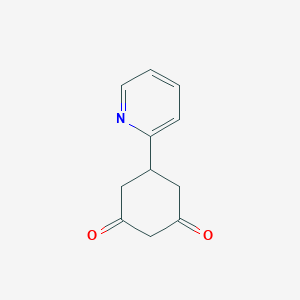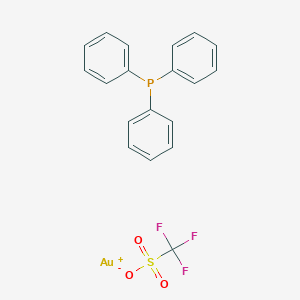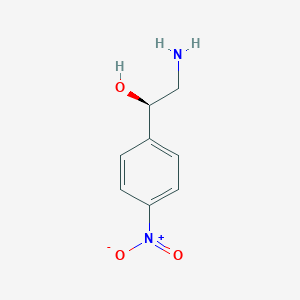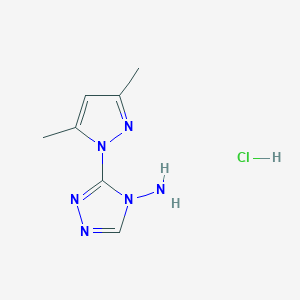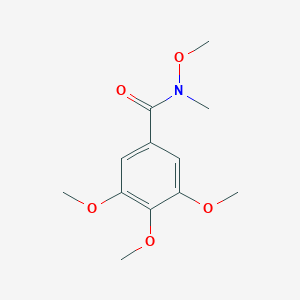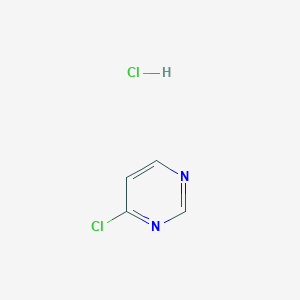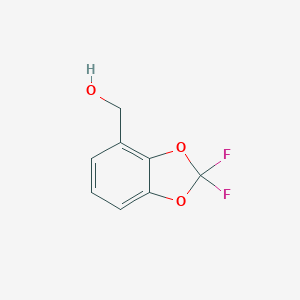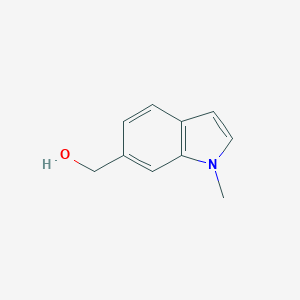
(1-メチル-1H-インドール-6-イル)メタノール
概要
説明
“(1-methyl-1H-indol-6-yl)methanol” is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 . It is also known by its IUPAC name, (1-methyl-1H-indol-6-yl)methanol .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-6-yl)methanol” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecule also contains a methanol group attached to the sixth carbon of the indole ring and a methyl group attached to the nitrogen .Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-6-yl)methanol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
がん治療
インドール誘導体は、“(1-メチル-1H-インドール-6-イル)メタノール” を含め、さまざまな種類のがんの治療に有望であることが示されています。 これらの物質は、がん細胞の増殖を阻害する可能性を調査されており、化学療法レジメンで使用される可能性があります .
抗菌活性
研究によると、インドール誘導体は抗菌特性を持っているため、耐性菌株に対抗する新しい抗生物質の開発に役立ちます .
高血圧治療薬
“(1-メチル-1H-インドール-6-イル)メタノール” などの化合物は、高血圧や精神障害の治療に使用されるレセルピンなどのアルカロイドに見られます .
抗炎症剤
インドール核は、関節炎やその他の炎症性疾患などの治療に役立つ抗炎症効果を示す薬物の成分です .
抗ウイルス剤
インドール誘導体は、インフルエンザやコクサッキーB4ウイルスなどのウイルスに対して阻害活性を示すことが報告されており、抗ウイルス剤としての使用が示唆されています .
糖尿病治療への応用
一部のインドール誘導体は、インスリン分泌やグルコース代謝に影響を与える可能性があり、糖尿病の管理に役立つ可能性を調査されています .
抗マラリア薬
インドールの構造は、世界的な健康問題であるマラリアの対策において重要な抗マラリア活性を示す化合物に見られます .
有機合成
“(1-メチル-1H-インドール-6-イル)メタノール” は、医薬品において広く使用されている炭素-炭素結合を形成するための方法である鈴木-宮浦カップリングなど、有機合成における反応剤として使用できます .
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the biological activities of the targets, thereby affecting the overall biological response.
Biochemical Pathways
For example, indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a significant role in cell biology and is involved in the treatment of various disorders in the human body .
Result of Action
For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, a shift in the stretching frequency of a related compound, 6-Isocyano-1-Methyl-1H-Indole, has been attributed to the impact of the solvent’s polarizability .
実験室実験の利点と制限
(1-methyl-1H-indol-6-yl)methanol has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is relatively expensive, and its effects can be difficult to control and predict.
将来の方向性
There are several potential future directions for the use of (1-methyl-1H-indol-6-yl)methanol in scientific research. For example, it could be used to develop new pharmaceuticals or to study the mechanism of action of indole derivatives. Additionally, it could be used to study the biochemical and physiological effects of indole derivatives, to develop new laboratory techniques, or to develop new organic molecules. Finally, it could be used to study the effects of indole derivatives on the immune system, the metabolism of drugs, or the activity of enzymes.
Safety and Hazards
特性
IUPAC Name |
(1-methylindol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMPSBJXPPXTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595475 | |
| Record name | (1-Methyl-1H-indol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199590-00-6 | |
| Record name | (1-Methyl-1H-indol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
